molecular formula C16H19N3O4S B6423364 tert-butyl 2-(furan-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate CAS No. 1385626-50-5

tert-butyl 2-(furan-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate

Cat. No.: B6423364
CAS No.: 1385626-50-5
M. Wt: 349.4 g/mol
InChI Key: MZFAFUGTCCBASS-UHFFFAOYSA-N
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Description

Tert-butyl 2-(furan-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of tert-butyl 2-(furan-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate typically involves multi-step organic reactionsReaction conditions may include the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Tert-butyl 2-(furan-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Properties

IUPAC Name

tert-butyl 2-(furan-2-carbonylamino)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-16(2,3)23-15(21)19-7-6-10-12(9-19)24-14(17-10)18-13(20)11-5-4-8-22-11/h4-5,8H,6-7,9H2,1-3H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZFAFUGTCCBASS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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